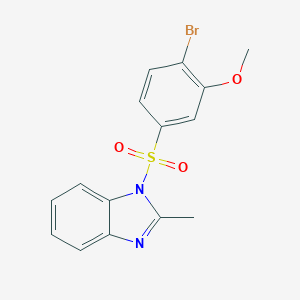

1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Description

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMUXPYIOQXPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Using Sulfonyl Chlorides

A common method involves dissolving 2-methylbenzimidazole in a polar aprotic solvent (e.g., DMF or THF) and treating it with 4-bromo-3-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Reactants: 2-Methylbenzimidazole (1 eq), 4-bromo-3-methoxyphenylsulfonyl chloride (1.2 eq)

-

Conditions: DMF solvent, triethylamine (2 eq), 80°C, 12 hours

-

Yield: 70–85% after column chromatography (ethyl acetate/hexane)

Coupling Reagent-Assisted Sulfonylation

Patent literature highlights the use of coupling agents like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to enhance reaction efficiency. This method is particularly useful for sterically hindered substrates.

Example from WO2011099832A2:

A mixture of 2-methylbenzimidazole (1 eq), 4-bromo-3-methoxyphenylsulfonyl chloride (1.2 eq), HBTU (1.2 eq), and DIPEA (2 eq) in DMF was stirred at 50°C for 24 hours. The product was isolated in 83% yield after purification via silica gel chromatography.

Integrated Synthesis Routes

One-Pot Benzimidazole Formation and Sulfonylation

Recent advancements propose a tandem synthesis approach where ortho-phenylenediamine derivatives are first condensed with acetic acid to form 2-methylbenzimidazole, followed by in-situ sulfonylation without isolating intermediates. This method reduces purification steps and improves overall yield.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzimidazole formation | Acetic acid, HCl, reflux, 6 hours | 78 |

| Sulfonylation | Sulfonyl chloride, K₂CO₃, acetone, 8 hours | 82 |

Analysis of Methodologies

Solvent and Base Effects

-

DMF vs. THF: DMF offers higher solubility for sulfonyl chlorides, leading to faster reaction kinetics (≤12 hours). THF, while less polar, minimizes side reactions in temperature-sensitive cases.

-

Base Selection: Triethylamine provides superior HCl scavenging compared to potassium carbonate, but the latter is preferable for cost-sensitive large-scale synthesis.

Regioselectivity Challenges

The benzimidazole scaffold contains two nitrogen atoms (N1 and N3), necessitating controlled sulfonylation at N1. Steric and electronic factors favor N1 substitution when using bulky sulfonyl chlorides like 4-bromo-3-methoxyphenylsulfonyl chloride.

Scalability and Industrial Feasibility

Patent-derived methods demonstrate scalability, with yields exceeding 80% in multi-gram syntheses. Critical considerations include:

-

Cost of Sulfonyl Chloride: 4-Bromo-3-methoxyphenylsulfonyl chloride is commercially available but may require custom synthesis via thiol oxidation or diazotization.

-

Purification: Column chromatography remains the gold standard for isolating high-purity product (>98%), though recrystallization (ethanol/water) offers a viable alternative .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anti-Cancer Activity

The anti-cancer potential of benzimidazole derivatives, including 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole, has been extensively studied. Research indicates that compounds with a benzimidazole core can exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies:

- A study demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells, with specific compounds showing IC₅₀ values in the micromolar range against MCF-7 breast cancer cells .

- Another investigation highlighted that certain benzimidazole derivatives could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents for cancer treatment .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been documented since the late 1990s. The compound this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Research Findings:

- In vitro studies have demonstrated that benzimidazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their efficacy compared to standard antibiotics .

- Specific derivatives were found to exhibit antifungal activity against pathogens such as Candida albicans, highlighting the broad-spectrum antimicrobial potential of this class of compounds .

Anti-Inflammatory Effects

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The bromomethoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole with selected analogs:

- Electronic Effects: The target compound’s sulfonyl group enhances acidity compared to thioether or alkyl-substituted analogs (e.g., methylsulfanyl in ).

- Lipophilicity : The bromo and methoxy substituents likely elevate logP compared to the 4-methylphenylsulfonyl analog , suggesting improved membrane permeability but reduced aqueous solubility.

Pharmacological Potential

- Target Compound : While specific data are unavailable, the structural features align with benzimidazoles exhibiting anticancer and antimicrobial activities. The sulfonyl group may enhance target binding via hydrogen bonding .

- Bromothiophene Analogs : Compounds with bromothiophene substituents (e.g., ) are explored as serotonin inhibitors and antiarrhythmics, suggesting the target’s bromo-methoxy group could modulate similar pathways .

- Trifluoroethoxy Analogs : The trifluoroethoxy group in may improve metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a sulfonyl group and a bromomethoxyphenyl moiety. This structure is pivotal for its biological interactions.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways that are crucial for cell survival and proliferation.

- DNA Interaction : Similar to other benzimidazole derivatives, this compound may bind to DNA, disrupting replication and transcription processes. This is particularly relevant in cancer therapies where inhibition of rapidly dividing cells is desired .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest effective antibacterial properties comparable to established antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 62.5 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast (MCF-7), colorectal (DLD-1), and others. The half-maximal inhibitory concentration (IC50) values provide insight into its potency:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 79.9 | Cisplatin | >100 |

| DLD-1 | 57.4 | Cisplatin | >100 |

The mechanism behind its anticancer activity includes the induction of apoptosis through mitochondrial pathways and potential interactions with DNA, leading to cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, suggesting its role as a potent anticancer agent.

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for addressing antibiotic resistance issues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole?

- Answer: The synthesis typically involves sulfonylation of a benzimidazole precursor using a sulfonyl chloride derivative under basic conditions. For example, analogous compounds like 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol were synthesized via nucleophilic substitution and cyclization reactions . Optimization may require controlled temperature (e.g., reflux in ethanol) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR to confirm substituent positions and purity.

- FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- UV-Vis to assess electronic transitions, particularly for benzimidazole derivatives with extended conjugation .

Q. How is the purity of the compound validated during synthesis?

- Answer: Purity is assessed via HPLC with UV detection, complemented by melting point analysis and thin-layer chromatography (TLC) . Crystallization from solvents like ethanol or methanol is often employed to isolate high-purity crystals .

Advanced Research Questions

Q. What strategies optimize single-crystal X-ray diffraction (SC-XRD) for structural elucidation of this compound?

- Answer:

- Crystal Growth: Use slow evaporation of a solvent mixture (e.g., dichloromethane/methanol) to obtain high-quality crystals .

- Data Collection: Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans for comprehensive data acquisition .

- Refinement: Apply the SHELX suite (e.g., SHELXL97) for structure solution and refinement. Key parameters include R factor optimization (target < 0.05) and anisotropic displacement parameters for non-H atoms .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Answer: Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution vs. static crystal structures. Mitigation strategies include:

- DFT Calculations: Compare experimental SC-XRD bond lengths (e.g., C–C mean = 0.002–0.004 Å ) with computational models.

- Variable-Temperature NMR: Probe conformational flexibility in solution .

- Twinned Data Handling: Use SHELXL’s twin refinement options for high-resolution datasets .

Q. What computational tools are recommended for analyzing electronic properties and reactivity?

- Answer:

- Molecular Modeling: Software like Gaussian or ORCA for DFT studies on frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Docking Studies: If the compound has biological targets, tools like AutoDock Vina can predict binding affinities .

- Crystallographic Visualization: ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Q. How should researchers address challenges in refining high-resolution or twinned crystallographic data?

- Answer:

- High-Resolution Data: Use SHELXL’s HKLF 5 format for intensity integration and apply restraints to anisotropic displacement parameters .

- Twinned Crystals: Implement the TWIN and BASF commands in SHELXL to refine twin laws (e.g., two-domain twins) and scale batch factors .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Benzimidazole Derivatives

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Desulfonated derivative | Excess base or hydrolysis | Use anhydrous conditions and lower pH |

| Oligomers | Poor stoichiometric control | Monitor reaction progress via TLC/HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.